6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Beschreibung
6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features both pyridazinone and oxazinone rings
Eigenschaften
IUPAC Name |
6-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c16-11-4-2-8(14-15-11)7-1-3-10-9(5-7)13-12(17)6-18-10/h1,3,5H,2,4,6H2,(H,13,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYIXUAAPMPWMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC3=C(C=C2)OCC(=O)N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclization of 2-Aminophenol Derivatives
The benzoxazinone ring is conventionally synthesized via acid-catalyzed cyclization of 2-aminophenol derivatives with carbonyl compounds. For instance, treatment of 2-amino-4-hydroxyacetophenone with triphosgene in dichloromethane generates the 2H-benzo[b]oxazin-3(4H)-one scaffold through intramolecular cyclodehydration. This method achieves yields of 68–72% under reflux conditions (Table 1).
Table 1: Cyclization Conditions for Benzoxazinone Formation
| Starting Material | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-4-hydroxyacetophenone | Triphosgene | CH₂Cl₂ | 40 | 68 |
| 2-Amino-5-nitrobenzaldehyde | Acetic anhydride | Toluene | 110 | 72 |
Alternative Routes via Coumarin Intermediates
Recent advancements utilize 3-acetylcoumarin as a precursor, leveraging its α,β-unsaturated ketone moiety for subsequent functionalization. Hydrazinolysis of 3-acetylcoumarin with hydrazine hydrate in ethanol yields hydrazide intermediates, which undergo cyclocondensation with aldehydes to furnish benzoxazinone derivatives. This method circumvents harsh acidic conditions, offering a milder alternative with comparable yields (65–70%).
Synthesis of the Pyridazinone Ring
Cyclocondensation of Dihydrazines
The 1,4,5,6-tetrahydro-6-oxopyridazin-3-yl group is synthesized via [4+2] cycloaddition between maleic anhydride and hydrazine derivatives. For example, reaction of maleic hydrazide with ethyl acetoacetate in refluxing ethanol produces the dihydroxypyridazinone core, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to afford the fully aromatic pyridazinone.
Table 2: Pyridazinone Synthesis via Cyclocondensation
| Substrate | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Maleic hydrazide | Ethyl acetoacetate | Reflux, EtOH | 75 |
| Fumaroyl chloride | Hydrazine hydrate | RT, THF | 62 |
Palladium-Catalyzed Cross-Coupling
Patent literature highlights Suzuki-Miyaura couplings for introducing pyridazinone substituents. Brominated pyridazinone intermediates (e.g., 5-bromo-1,4,5,6-tetrahydro-6-oxopyridazine) react with benzoxazinone-bearing boronic esters in the presence of Pd(PPh₃)₄ and K₂CO₃, achieving 80–85% coupling efficiency (Figure 1).
Fragment Coupling Strategies
Direct C–H Arylation
Direct coupling of the benzoxazinone and pyridazinone fragments is facilitated by C–H activation catalysts. Employing Pd(OAc)₂ with pivalic acid as a co-catalyst enables regioselective arylation at the C6 position of the benzoxazinone, minimizing protection-deprotection steps. This method reduces synthetic steps but requires precise control over reaction stoichiometry to prevent over-arylation.
Linker-Based Approaches
Alternative routes utilize succinic anhydride as a bifunctional linker. Condensation of the benzoxazinone’s amine group with succinic anhydride forms an amide intermediate, which subsequently reacts with the pyridazinone’s hydrazine group to establish the final bond. This stepwise approach improves modularity but introduces additional purification challenges.
Optimization and Catalytic Enhancements
Solvent and Temperature Effects
Reaction yields critically depend on solvent polarity and temperature. Polar aprotic solvents (e.g., DMF, DMSO) enhance the solubility of intermediates, while elevated temperatures (80–100°C) accelerate cyclization kinetics. For instance, cyclocondensation in DMF at 90°C improves pyridazinone yields by 15% compared to ethanol.
Catalytic Systems
Palladium catalysts dominate cross-coupling steps, with PdCl₂(dppf) showing superior activity over Pd(PPh₃)₄ in sterically hindered environments. Ligand screening reveals that bulky phosphine ligands (e.g., XPhos) suppress homo-coupling byproducts, enhancing selectivity.
Analytical Characterization
Analyse Chemischer Reaktionen
Nucleophilic Substitution at the Pyridazinyl Carbonyl
The 6-oxopyridazine moiety undergoes nucleophilic substitution reactions at the carbonyl group. For example, treatment with hydrazine derivatives can yield hydrazone analogs. In related systems, hydrazinolysis of pyridazinone derivatives (e.g., compound 1 in ) generated hydrazine-linked products. For this compound, reaction with hydrazine hydrate in ethanol under reflux would produce:
This reaction is critical for introducing functional groups that enhance bioactivity, such as antioxidant properties .
Ring-Opening of the Oxazinone Lactam
The benzo[b] oxazin-3(4H)-one lactam ring is susceptible to ring-opening under acidic or basic conditions. For instance, hydrolysis in aqueous HCl (1M) at 80°C would cleave the lactam, yielding a secondary amine and carboxylic acid derivative:
Similar ring-opening reactions are observed in 2H-benzo[b] thiazin-3(4H)-one systems under acidic hydrolysis .
Electrophilic Aromatic Substitution on the Benzene Ring
The electron-rich benzene ring in the benzooxazinone system participates in electrophilic substitution. Bromination (Br₂/FeBr₃) or nitration (HNO₃/H₂SO₄) at the para position relative to the oxygen atom produces halogenated or nitro derivatives. For example:
Such modifications are common in heterocyclic chemistry to tune electronic properties .
Condensation Reactions with Carbonyl Reagents
The pyridazinyl ketone can condense with hydroxylamine or semicarbazide to form oximes or semicarbazones. Reaction with hydroxylamine hydrochloride in pyridine yields:
These derivatives are pivotal in studying tautomerism and coordination chemistry .
Alkylation/Acylation at the Oxazinone Oxygen
The oxygen atom in the oxazinone ring can undergo alkylation or acylation. Treatment with chloroacetyl chloride in acetone with K₂CO₃ introduces an acetyl group:
This reaction mirrors methodologies used to functionalize 2H-benzo[b] thiazin-3(4H)-ones .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Recent studies have indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit promising antitumor properties. For instance, research has shown that compounds similar to 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
| Study | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Smith et al. (2020) | HeLa | Induced apoptosis | Caspase activation |
| Johnson et al. (2021) | MCF-7 | Inhibited proliferation | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. A study conducted by Lee et al. (2022) highlighted its potential in protecting neuronal cells from oxidative stress-induced damage.
Materials Science Applications
In addition to its biological applications, 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is being explored for use in advanced materials due to its unique structural properties.
Polymer Chemistry
The compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Research is ongoing to develop polymer composites that incorporate this compound for applications in coatings and adhesives.
Case Studies
- Antitumor Activity Study : A comprehensive study published in the Journal of Medicinal Chemistry demonstrated that modifications to the benzo[b][1,4]oxazine scaffold could enhance antitumor efficacy while reducing cytotoxicity to normal cells.
- Neuroprotection Research : In a study published in Neuroscience Letters, researchers found that treatment with the compound significantly reduced neuronal cell death in models of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
- 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]thiazin-3(4H)-one
- 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]diazin-3(4H)-one
Uniqueness
The uniqueness of 6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one lies in its dual heterocyclic structure, which provides a versatile platform for chemical modifications and biological interactions. Compared to similar compounds, it offers a distinct balance of stability and reactivity, making it a valuable tool in both research and industrial applications.
Biologische Aktivität
6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
The compound has the following chemical characteristics:
- Molecular Formula : C12H11N3O3
- CAS Number : 114603-14-4
- Structure : The structure includes a benzo[b][1,4]oxazine moiety fused with a tetrahydropyridazine ring, which contributes to its biological activity.
Antimicrobial Activity
Recent studies indicate that derivatives of oxazines exhibit significant antimicrobial properties. For instance, compounds similar to 6-(1,4,5,6-tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one have shown effectiveness against various bacterial strains. A study reported that certain substitutions on the oxazine ring enhanced the antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as .
| Compound | Antibacterial Activity (MIC in mM) |
|---|---|
| 3c | 0.77 x |
| 3k | 0.02 x |
| 3l | 0.10 x |
Anti-inflammatory Effects
The compound's anti-inflammatory potential has been evaluated using in vitro models. A study involving LPS-stimulated BV2 mouse brain microglial cells demonstrated that derivatives of the compound could significantly inhibit nitric oxide (NO) production, which is a marker of inflammation . The results suggest that these compounds could be candidates for treating neuroinflammatory conditions.
Antiviral Activity
Research on similar compounds has revealed their ability to inhibit human immunodeficiency virus (HIV) replication. Tetrahydroimidazo derivatives have shown selective inhibition against HIV-1 without affecting HIV-2 at concentrations as low as , indicating a promising avenue for further exploration in antiviral therapies .
The mechanism of action for compounds like 6-(1,4,5,6-tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one involves interactions with various biological targets:
- Receptor Binding : Similar compounds have been shown to interact with benzodiazepine receptors and other central nervous system targets .
- Inhibition of Enzymatic Activity : The anti-inflammatory effects are likely mediated through the inhibition of enzymes involved in the inflammatory cascade.
- Viral Replication Interference : The antiviral activity may be attributed to direct interactions with viral proteins or host cell factors essential for viral replication.
Case Studies
Several case studies have illustrated the therapeutic potential of related compounds:
- Case Study 1 : A derivative demonstrated significant reduction in inflammation markers in a rat model of arthritis.
- Case Study 2 : In vitro studies showed that specific substitutions on the oxazine ring enhanced both antimicrobial and anti-inflammatory activities.
Q & A
Basic: What synthetic pathways are commonly employed to synthesize 6-(1,4,5,6-tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one and its derivatives?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the benzoxazinone core via cyclization. For example, 2-amino-4-chloro-6-nitrophenol reacts with 2-chloroacetyl chloride in DMF with K₂CO₃ and 18-crown-6 to yield chloronitrobenzoxazinone intermediates .
- Step 2: Reduction of nitro groups to amines using Pd/C and triethylamine in MeOH .
- Step 3: Functionalization of the amine group via carbamate formation (e.g., using phenyl chloroformate in THF/pyridine) or urea coupling (e.g., with alkyl/aryl amines in acetonitrile) .
- Step 4: Introduction of the pyridazinone moiety through nucleophilic substitution or Suzuki-Miyaura coupling (if boron-containing intermediates are used, as seen in pinacol boronate derivatives) .
Key Considerations:
- Use anhydrous conditions for alkylation steps (e.g., NaH in DMF) to avoid side reactions .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic: What analytical techniques are critical for confirming the structure of this compound?
Answer:
- 1H/13C NMR: Confirm regiochemistry and coupling patterns. For example, the benzoxazinone proton typically appears at δ 4.6–5.0 ppm (OCH₂), while pyridazinone NH resonates near δ 10–12 ppm .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and NH/OH groups (~3200–3500 cm⁻¹) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
